ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-cyano-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-3-23-16(22)20-5-4-10-11(7-17)15(25-13(10)8-20)18-14(21)12-6-9(2)19-24-12/h6H,3-5,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJAJDHSZDAXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 3-amino-5-methylisoxazole, are often involved in reactions with pyruvic acid derivatives.
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to various chemical reactions. For instance, 3-amino-5-methylisoxazole, a compound with a similar structure, has been reported to undergo multicomponent condensation with aromatic aldehyde and pyruvic acid.
Biochemical Pathways
The compound affects the biochemical pathways involving α-aminoazoles and carbonyl compounds. This leads to the construction of different five- and six-membered heterocycles. The cascade heterocyclizations involving these compounds is a simple and efficient way for the construction of these heterocycles.
Biological Activity
Ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to ethyl 3-cyano derivatives exhibit significant antitumor activity . For instance, isoxazole-4-carboxamide derivatives have been shown to inhibit tumor growth without adversely affecting the immune system, which is a common side effect of many conventional chemotherapeutics. These compounds were tested in vitro using cell culture proliferation assays and demonstrated promising results against various cancer cell lines including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells .
Table 1: Summary of Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 3-Cyano-2-(3-Methylisoxazole...) | Huh7 | 0.7 | Induction of G0/G1 cell cycle arrest |
| Similar Isoxazole Derivative | MCF7 | 14.4 | Decrease in CDK4 levels |
| Similar Isoxazole Derivative | HCT116 | 24.5 | Cytotoxicity via apoptosis induction |
The mechanism by which ethyl 3-cyano compounds exert their antitumor effects appears to involve cell cycle arrest and apoptosis. Specifically, studies have shown that treatment with these compounds leads to a significant decrease in cyclin-dependent kinase 4 (CDK4) levels, which plays a crucial role in cell cycle progression. The compounds also induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
Case Studies
In a notable study involving the synthesis and evaluation of indole-isoxazole hybrids, several derivatives were assessed for their anticancer properties. The most potent compound exhibited an IC50 value of 0.7 µM against Huh7 cells, indicating high efficacy. This study highlights the importance of structural modifications in enhancing biological activity and suggests that similar modifications could be explored for ethyl 3-cyano derivatives .
Q & A
Q. What are common synthetic routes for constructing the thieno[2,3-c]pyridine core in this compound?
The thieno[2,3-c]pyridine scaffold is typically synthesized via cyclization reactions. A widely used method involves reacting thiophene derivatives with pyridine-like precursors under controlled conditions. For example, cyclization of 2-chloro-3-nitropyridines with thiophene-based intermediates can yield the fused heterocyclic structure. Reaction solvents (e.g., anhydrous THF) and inert atmospheres are critical to prevent side reactions .
Q. Which analytical techniques are recommended for structural elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and functional groups. X-ray crystallography provides definitive spatial arrangement data, as demonstrated in related thieno-pyridine derivatives . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity assessment during synthesis .
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar compounds:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks .
- Store in airtight containers in dry, ventilated areas .
- Spills should be vacuumed or swept into sealed disposal containers .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the introduction of the 3-methylisoxazole-5-carboxamido group?
Yield optimization requires precise control of coupling agents (e.g., EDC/HOBt for amide bond formation) and stoichiometric ratios. Temperature modulation (0–5°C for exothermic steps) and anhydrous conditions improve efficiency. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing influences. To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare computational modeling (DFT) with experimental X-ray data .
- Validate using complementary techniques like IR spectroscopy or mass spectrometry .
Q. What strategies are effective for enhancing the compound's solubility in biological assays?
- Introduce polar substituents (e.g., hydroxyl or carboxyl groups) without disrupting the core structure.
- Use co-solvents (DMSO <10% v/v) or formulate as nanoparticles via sonication.
- Explore salt formation (e.g., hydrochloride salts) to improve aqueous compatibility .
Q. How can researchers investigate the compound's potential enzyme inhibition mechanisms?
- Perform molecular docking studies using crystallographic data of target enzymes (e.g., kinases or proteases).
- Validate with in vitro enzyme inhibition assays (IC₅₀ determination) under physiological pH and temperature.
- Use fluorescence-based assays or SPR to measure binding kinetics .
Methodological Considerations Table
Contradiction Analysis Example
Issue: Discrepancies in reported melting points across studies.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
